![molecular formula C15H20F3N5O B2948628 N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 2034441-43-3](/img/structure/B2948628.png)
N-cyclopentyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc .Scientific Research Applications
Antimicrobial Agents
Piperazine derivatives have been studied for their antimicrobial properties, which could make them useful in developing new antibiotics or antiseptics .
Antifungal Agents
Similar compounds have also shown antifungal activities, suggesting potential use in treating fungal infections .
Anti-inflammatory Agents
The anti-inflammatory properties of piperazine derivatives could lead to new treatments for inflammatory diseases .
Anticancer Agents
There is significant interest in piperazine derivatives as potential anticancer agents due to their ability to inhibit the growth of cancer cells .
Pharmacokinetic Optimization
Piperazine moieties are often used to optimize the pharmacokinetic properties of drugs, affecting their absorption, distribution, metabolism, and excretion .
Chemical Synthesis
Piperazine is utilized in scientific research as a reagent for the preparation of various organic compounds due to its ability to form stable crystalline salts .
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have exhibited significant inhibitory activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-10-19-12)22-5-7-23(8-6-22)14(24)21-11-3-1-2-4-11/h9-11H,1-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQPQFZVHZJGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
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